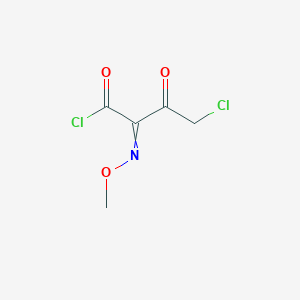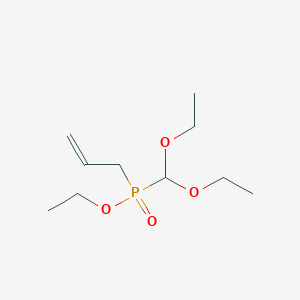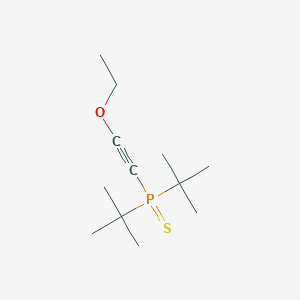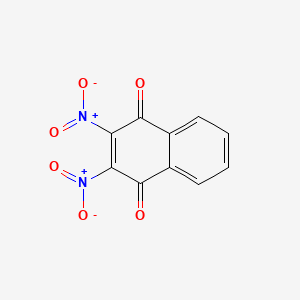
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains a pyrrole ring substituted with amino, benzoyl, ethoxy, and cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with appropriate amines and other substituents under mild conditions . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable methods such as metal-catalyzed reactions. For instance, a manganese-catalyzed conversion of primary diols and amines to pyrroles can be employed . This method is advantageous due to its selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common, especially at the 2-position of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrroles .
Applications De Recherche Scientifique
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit interesting pharmacological properties.
2-Amino-4H-pyran-3-carbonitriles: These compounds are also heterocyclic and have diverse biological activities.
Uniqueness
2-Amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino, benzoyl, ethoxy, and cyano groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
116485-48-4 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2-amino-4-benzoyl-5-ethoxy-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14-11(10(8-15)13(16)17-14)12(18)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |
Clé InChI |
GQEFFXZDLYTYLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(N1)N)C#N)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)




![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)

